molecular formula C18H23N3O2S B2354693 (E)-2-(4-methylpiperazin-1-yl)-5-(2-propoxybenzylidene)thiazol-4(5H)-one CAS No. 573935-87-2

(E)-2-(4-methylpiperazin-1-yl)-5-(2-propoxybenzylidene)thiazol-4(5H)-one

Cat. No. B2354693
CAS RN: 573935-87-2
M. Wt: 345.46
InChI Key: PWJKDMAYQLZHAR-DTQAZKPQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-2-(4-methylpiperazin-1-yl)-5-(2-propoxybenzylidene)thiazol-4(5H)-one, also known as MPTP, is a thiazole derivative that has been extensively studied due to its potential use in medicinal chemistry. It is a small molecule that has shown promising results in scientific research applications, particularly in the field of cancer research.

Scientific Research Applications

Antimicrobial Properties

A study highlights the synthesis and evaluation of novel 2-arylbenzothiazole analogs bearing fluorine and piperazine moieties, showing excellent bacterial growth inhibition against Gram-positive bacteria Staphylococcus aureus. This indicates the compound's potential as a lead for developing new antimicrobial agents (Al-Harthy et al., 2018).

Anti-inflammatory and Anticancer Properties

Research into 1,3,4-thiadiazole derivatives has revealed compounds with significant DNA protective abilities against oxidative damage, strong antimicrobial activity, and cytotoxicity on cancer cell lines. These findings suggest the utility of these compounds in cancer therapy, possibly in combination with chemotherapy drugs for enhanced efficacy and reduced toxicity (Gür et al., 2020).

Neuroprotective and Anti-anoxic Activity

Novel 4-arylazole derivatives, which include a compound with significant anti-anoxic activity and efficacy against lipid peroxidation and cerebral edema in rats, were synthesized. These compounds show promise as cerebral protective agents, offering a potential treatment path for neurodegenerative diseases (Ohkubo et al., 1995).

properties

IUPAC Name

(5E)-2-(4-methylpiperazin-1-yl)-5-[(2-propoxyphenyl)methylidene]-1,3-thiazol-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O2S/c1-3-12-23-15-7-5-4-6-14(15)13-16-17(22)19-18(24-16)21-10-8-20(2)9-11-21/h4-7,13H,3,8-12H2,1-2H3/b16-13+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWJKDMAYQLZHAR-DTQAZKPQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=CC=C1C=C2C(=O)N=C(S2)N3CCN(CC3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCOC1=CC=CC=C1/C=C/2\C(=O)N=C(S2)N3CCN(CC3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-2-(4-methylpiperazin-1-yl)-5-(2-propoxybenzylidene)thiazol-4(5H)-one

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